molecular formula C6H12Cl2O B1585246 1-Chloro-3-(3-chloropropoxy)propane CAS No. 629-36-7

1-Chloro-3-(3-chloropropoxy)propane

Cat. No. B1585246
CAS RN: 629-36-7
M. Wt: 171.06 g/mol
InChI Key: SMANNJALMIGASX-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chloropropoxy)propane is an organic compound with the molecular formula C6H12Cl2O and a molecular weight of 171.07 . It is also known as 1,7-二氯-4-氧杂庚烷 in Chinese .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 210.2±15.0 °C at 760 mmHg . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Synthesis and Polymerization Initiators

1-Chloro-3-(3-chloropropoxy)propane and its derivatives have been explored for use in synthesis processes. For instance, Feng (2005) describes the preparation of 1-Chloro-3-(2′-ethoxyethoxy)-propane from 3-chloro-propanol, which can then be used to synthesize 3-(2′-Ethoxyethoxy)propyl lithium. This compound serves as an anion polymerization initiator, showcasing the potential of this compound in polymer chemistry (Feng, 2005).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used in methodologies for determining impurities in drugs. Gooty et al. (2016) developed a gas chromatography-mass spectrometry (GC-MS) method for determining genotoxic impurities in Fudosteine drugs, which included 3-chloro-1-propanol and 1,3-dichloropropane (Gooty et al., 2016).

Antioxidant Properties

This compound derivatives have been investigated for their antioxidant properties. Veer (2010) explored 1:3-Bis-phenylamino-propane, derived from 1:3-diaminopropane, which exhibits antioxidant properties useful for rubber (Veer, 2010).

Food Contamination Analysis

The compound and its related structures are significant in the study of food contamination. Hamlet et al. (2002) reviewed the occurrence of 3-chloro-propane-1,2-diol (a related compound) in various food products, highlighting the importance of these compounds in food safety analysis (Hamlet et al., 2002).

Organic Synthesis and Ligand Formation

This compound derivatives are crucial in organic synthesis and as ligands for complex formation. Russavskaya et al. (2006) demonstrated the synthesis of poly(trimethylene diselenides) from 1-bromo-3-chloropropane and elemental selenium, leading to important reagents for organic synthesis (Russavskaya et al., 2006).

Catalytic Applications

The compound's derivatives are used in catalysis. Finocchio et al. (2000) studied the conversion of C3 organic compounds over V–W–TiO2 SCR catalysts, showing their relevance in catalytic processes (Finocchio et al., 2000).

Food Safety and Quality Control

This compound and its related compounds also play a role in ensuring food safety and quality. Brereton et al. (2001) conducted a collaborative study for the determination of 3-chloro-1,2-propanediol in foods, using gas chromatography with mass spectrometric detection (Brereton et al., 2001).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound are used in the synthesis of β-blockers. Bredikhin et al. (2018) discussed the synthesis of β-blocker bupranolol from 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, a compound related to this compound (Bredikhin et al., 2018).

Environmental Applications

The environmental impact of this compound derivatives is also a research focus. Zhang et al. (2017) studied the atmospheric oxidation of chlorinated alkenes, including compounds similar to this compound, to understand their environmental behavior (Zhang et al., 2017).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H301-H311-H331-H341, which indicate toxicity if swallowed, in contact with skin, or if inhaled, and potential to cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Pharmacokinetics, on the other hand, involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body. This can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes that can interact with it. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target.

If you’re working with this compound in a lab setting, please handle it with care and follow all relevant safety protocols, as it’s considered hazardous .

Biochemical Analysis

Biochemical Properties

1-Chloro-3-(3-chloropropoxy)propane plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially causing modifications or damage to these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism . Additionally, this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in the accumulation of acetylcholine in synapses, leading to prolonged neurotransmission and potential neurotoxicity. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause cumulative cellular damage and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can cause significant toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. Additionally, high doses of this compound can result in adverse effects such as convulsions, respiratory distress, and even death in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of reactive intermediates that can further participate in metabolic reactions . The metabolism of this compound can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and metabolism. Additionally, this compound can localize to the mitochondria, potentially affecting mitochondrial function and energy production.

properties

IUPAC Name

1-chloro-3-(3-chloropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANNJALMIGASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060872
Record name 1,1'-Oxybis[3-chloropropane]
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Molecular Weight

171.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

629-36-7
Record name 1,1′-Oxybis[3-chloropropane]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1'-oxybis(3-chloro-
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Record name 629-36-7
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Record name Propane, 1,1'-oxybis[3-chloro-
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Record name 1,1'-Oxybis[3-chloropropane]
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Record name Bis(3-chloropropyl) ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the significance of identifying 1-chloro-3-(3-chloropropoxy)propane in the Artemisia selengensis straw extract?

A1: The study aimed to identify the chemical constituents of Artemisia selengensis straw extract obtained via CO2 supercritical fluid extraction. The identification of this compound, alongside other compounds, contributes to the overall understanding of the phytochemical profile of this plant. This information can be valuable for future research exploring potential applications of Artemisia selengensis and its extracts. []

Q2: Were there any other significant compounds identified alongside this compound in the Artemisia selengensis straw extract?

A2: Yes, the study identified 33 compounds in total. Besides this compound, other major constituents included [1R-(1.alpha.,4a.beta.,10a.alpha.)]-1,2,3,4,4a,9,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-Phenanthrenecarboxylic acid and 5,5-dimethyl-1-ethyl-1,3-Cyclopentadiene. The authors suggest that these findings offer scientific backing for further investigation into the potential uses of Artemisia selengensis. []

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